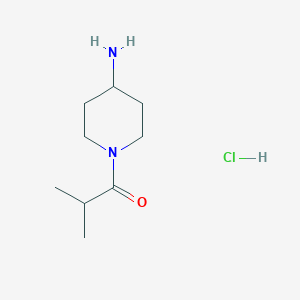
1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride
Vue d'ensemble
Description
“1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride” is a chemical compound with the CAS Number: 1208943-00-3 . It has a molecular weight of 190.67 . The compound is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
Piperidones, such as “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride”, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones are prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Chemical Reactions Analysis
The chemical reactions involving piperidones have been studied extensively. Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride” include a molecular weight of 190.67 . The compound is stored at room temperature and comes in the form of a powder .Applications De Recherche Scientifique
Chemical and Analytical Methods in Drug Research
1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride plays a role in the development of new generation antihistamines, such as Bilastine, which is used to alleviate symptoms of hay fever, chronic urticaria, and other forms of allergic rhinitis. The compound's structural properties, including its hydrophilic carboxylic substituent, contribute to its longer duration of action due to potent binding affinity to the H1 receptor. Analytical and bioanalytical methods for the estimation of Bilastine in various sample matrices and pharmaceutical products have been developed, emphasizing the need for novel, effective, economical, and safe analytical methodologies for routine quality control analysis, bioavailability, and bioequivalence studies (Sharma, Hatware, Bhadane, & Patil, 2021).
Neuroprotective Potential in Stroke Treatment
YM872 is highlighted as a significant neuroprotective agent under clinical trials, showcasing the substance's capacity to mitigate damage in induced focal cerebral ischemia in rats and cats. YM872, a competitive alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist, demonstrates potent inhibitory effects on AMPA binding, suggesting its therapeutic potential in treating acute stroke in humans due to its selective, potent, and highly water-soluble properties (Takahashi, Kohara, Shishikura, Kawasaki-Yatsugi, Ni, Yatsugi, Sakamoto, Okada, Shimizu‐Sasamata, & Yamaguchi, 2006).
Antimicrobial Applications and Biopolymer Research
Chitosan, an aminopolysaccharide biopolymer, showcases the chemical versatility and potential of compounds similar to 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride. With its high charge density and reactive groups, chitosan has been studied for its antimicrobial potential, indicating the broader scope of aminopolysaccharide biopolymers in biotechnological applications. Such research underscores the importance of understanding the pharmacological activities and optimizing formulations for effective antimicrobial systems (Raafat & Sahl, 2009).
Safety And Hazards
Orientations Futures
The future directions for the study of “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride” and similar compounds could involve further exploration of their varied bioactivities and potential applications in medicine . This could include more in-depth studies on their mechanisms of action, as well as the development of more efficient synthesis methods .
Propriétés
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-5-3-8(10)4-6-11;/h7-8H,3-6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDFPJVWJXSTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589422 | |
| Record name | 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride | |
CAS RN |
880361-98-8, 1158391-26-4 | |
| Record name | 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3417758.png)






![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B3417822.png)


![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B3417840.png)
![4-Chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B3417849.png)